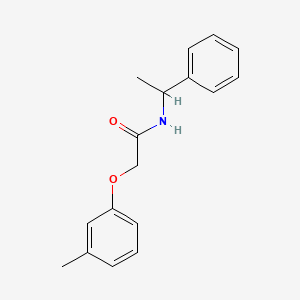
N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide, also known as BPN or Benzamide, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide is not fully understood. However, it has been shown to interact with various cellular targets, including histone deacetylases, protein kinases, and G protein-coupled receptors. This compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression. Inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress. In addition, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable and can be stored for long periods without degradation. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
For research include the optimization of the synthesis method, elucidation of the mechanism of action, and exploration of potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide involves the reaction of 4-chloro-2-nitroaniline with benzoyl chloride in the presence of an acid catalyst. The resulting product is then reacted with ethoxyamine to produce this compound. The synthesis method has been optimized to produce high yields of this compound, and the purity of the compound has been confirmed through various analytical techniques.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This compound has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-2-30-20-11-8-15(12-19(20)25(28)29)22(27)24-18-10-9-16(23)13-17(18)21(26)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGFHJIWTZULMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide](/img/structure/B5148679.png)
![5-(4-bromophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5148682.png)
![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)





![2,2'-[{5-[(2,2-dimethylpropanoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5148724.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5148731.png)
![diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5148736.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)
![5-oxo-5-[2-(phenylacetyl)hydrazino]pentanoic acid](/img/structure/B5148745.png)
![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
